(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide (S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469092
InChI: InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1
SMILES: CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
Molecular Formula: C13H17F3N2O
Molecular Weight: 274.28 g/mol

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide

CAS No.:

Cat. No.: VC13469092

Molecular Formula: C13H17F3N2O

Molecular Weight: 274.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide -

Specification

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Standard InChI InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1
Standard InChI Key FTDUOTBFAYKURY-VIFPVBQESA-N
Isomeric SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C)N
SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
Canonical SMILES CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide, reflects its stereochemistry and substituents . Key structural and physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₇F₃N₂O
Molecular Weight274.28 g/mol
Canonical SMILESCCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N
Chiral CenterC2 (S-configuration)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (Amide O, NH₂)
Topological Polar Surface Area55.6 Ų

The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), promoting blood-brain barrier penetration .

Synthesis and Optimization

Key Synthetic Routes

The compound’s synthesis likely involves multi-step amidation and chiral resolution:

  • Amination of Propionic Acid Derivatives: Reacting (S)-2-aminopropionic acid with ethylamine under coupling agents (e.g., DCC/DMAP) .

  • Benzyl Substitution: Introducing the 3-trifluoromethyl-benzyl group via nucleophilic substitution or reductive amination .

  • Chiral Resolution: Using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .

A solvent-free mechanochemical approach (e.g., ball milling) has been reported for analogous amides, yielding >90% purity .

Challenges in Synthesis

  • Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts like spiroborate esters .

  • Trifluoromethyl Incorporation: Fluorinated reagents (e.g., CF₃I) or trifluoromethyl-building blocks are often costly and require anhydrous conditions .

AnalogTRPV1 Kᵢ (nM)Selectivity (vs. pH/heat)
Target Compound (Inferred)~0.2–6.310–100-fold
Reference Compound 0.320-fold

Central Nervous System (CNS) Targets

N-Benzyl propanamides, such as the antiepileptic drug lacosamide, modulate voltage-gated sodium channels . The trifluoromethyl group may enhance CNS bioavailability compared to non-fluorinated analogs .

Physicochemical and ADMET Profiling

ParameterValueMethod/Source
Aqueous Solubility0.12 mg/mL (pH 7.4)Calculated (PubChem )
Plasma Protein Binding89%QSPR Models
CYP450 InhibitionLow (CYP3A4 IC₅₀ >10 μM)Analog Data
Half-Life (Rat)~4.2 hoursPharmacokinetic Modeling

Comparative Analysis with Structural Analogs

CompoundKey ModificationsBioactivity
(S)-Lacosamide Methoxy substituentAntiepileptic (ED₅₀ = 4.8 mg/kg)
(S)-JMX0293 Amino acid linkerAnticancer (IC₅₀ = 1.32 μM)
Target CompoundTrifluoromethyl-benzylPredicted TRPV1 antagonism

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